molecular formula C20H31N3O4 B15092706 N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide

Cat. No.: B15092706
M. Wt: 377.5 g/mol
InChI Key: LAKZMSJQUGGBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide is a synthetic compound derived from the amino acids leucine and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of L-leucine and L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the protection of the amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
  • N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine
  • N-[(1,1-Dimethylethoxy)carbonyl]-D-homocysteine

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide is unique due to its specific combination of leucine and phenylalanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and effects are desired .

Properties

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-13(2)11-16(23-19(26)27-20(3,4)5)18(25)22-15(17(21)24)12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12H2,1-5H3,(H2,21,24)(H,22,25)(H,23,26)

InChI Key

LAKZMSJQUGGBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.